
SZU101
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Overview
Description
SZU101 is a TLR7 agonist via immune response induction and tumor microenvironment modulation.
Scientific Research Applications
Antitumor Activity
- In Vivo Studies : Research has shown that SZU101 effectively inhibits tumor growth in various mouse models. For instance, in studies involving 4T1 tumor-bearing mice, this compound was administered intratumorally, leading to a significant reduction in tumor size compared to control groups. The treatment not only affected local tumors but also inhibited the growth of distant metastases, indicating a systemic immune activation effect .
- Cytokine Production : this compound has been reported to stimulate the production of key cytokines such as TNF-α and IFN-γ in a dose-dependent manner. These cytokines are critical for enhancing antitumor immunity and have been linked to improved outcomes in cancer therapy .
Case Study 1: Efficacy in Murine Models
A study investigated the effects of this compound on mice with implanted 4T1 tumors. Mice treated with this compound exhibited:
- Increased CD8+ T Cell Activation : Flow cytometry analysis showed a higher percentage of CD3+/CD8+ T cells in the this compound group compared to controls.
- Enhanced Cytotoxicity : Splenic lymphocytes from this compound-treated mice displayed increased cytotoxic activity against tumor cells, indicating effective immune priming .
Case Study 2: Combination Therapy
This compound has also been explored in combination with other therapeutic agents, such as JQ-1, a BRD4 inhibitor. In this context:
- Synergistic Effects : The combination therapy demonstrated enhanced antitumor effects compared to either agent alone, suggesting that this compound can potentiate the efficacy of existing cancer treatments .
Table 1: Summary of Antitumor Effects of this compound in Preclinical Studies
Q & A
Basic Research Questions
Q. What methodologies are recommended for assessing SZU101’s TLR7 activation efficacy in vitro?
To evaluate this compound’s TLR7 agonist activity, researchers should employ in vitro immune cell assays, such as dendritic cell (DC) or macrophage activation assays. Key steps include:
- Cell culture : Use immortalized immune cell lines (e.g., RAW264.7 macrophages) or primary cells isolated from murine models.
- Dose-response curves : Test this compound across a concentration range (e.g., 0.1–10 μM) to determine half-maximal effective concentration (EC₅₀).
- Cytokine profiling : Quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA or multiplex assays .
- Control groups : Include TLR7 knockout cells or competitive inhibitors (e.g., TLR7 antagonists) to confirm specificity .
Q. What experimental protocols ensure reproducibility when conjugating this compound with tumor-associated antigens?
Reproducibility requires strict adherence to synthetic chemistry protocols:
- Conjugation chemistry : Use carbodiimide crosslinkers (e.g., EDC/NHS) to covalently link this compound to antigens via amine or carboxyl groups.
- Purification : Validate conjugation efficiency using HPLC or MALDI-TOF mass spectrometry.
- Characterization : Include NMR and FTIR to confirm structural integrity. For vaccine studies, ensure antigen-SZU101 conjugates are documented in supplementary materials with reaction yields and purity thresholds (>95%) .
Q. How should researchers design initial in vivo studies to evaluate this compound’s antitumor effects?
- Model selection : Use syngeneic tumor models (e.g., lymphoma or breast cancer in BALB/c mice) to assess immune-mediated responses.
- Dosing regimen : Administer this compound intraperitoneally (e.g., 5 mg/kg, 3× weekly) alongside control groups (vehicle-only and TLR7-deficient mice).
- Endpoints : Measure tumor volume, survival rates, and immune infiltration via flow cytometry (e.g., CD8+ T cells, NK cells) .
Advanced Research Questions
Q. What strategies resolve contradictory data in this compound-induced immune response assays?
Contradictions may arise from variability in cell types or assay conditions. Mitigation strategies include:
- Cross-validation : Repeat experiments across multiple cell lines or primary cells from different donors.
- Multiparametric analysis : Combine cytokine profiling with transcriptomic data (e.g., RNA-seq) to identify TLR7 pathway activation markers.
- Meta-analysis : Compare results with published studies using similar TLR7 agonists (e.g., imidazoquinolines) to contextualize findings .
Q. How can this compound dosing be optimized in combination therapies to balance efficacy and toxicity?
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Use staggered dosing schedules (e.g., this compound administered 24h before chemotherapy) to maximize immune priming.
- Toxicity screening : Monitor liver enzymes (ALT/AST) and cytokine storms in preclinical models. Adjust doses if >20% weight loss or severe inflammation occurs.
- Synergy assays : Apply Chou-Talalay combination indices to quantify interactions between this compound and drugs like doxorubicin or ibrutinib .
Q. What methodologies validate the long-term immunological memory induced by this compound-based vaccines?
- Challenge-rechallenge experiments : Re-expose cured mice to the same tumor cell line after 60–90 days to assess memory T-cell responses.
- Tetramer staining : Quantify antigen-specific CD8+ T cells in lymphoid organs.
- Transcriptomic profiling : Use single-cell RNA-seq to identify memory T-cell clusters and exhaustion markers (e.g., PD-1, TIM-3) .
Q. Data Integrity & Reporting
Q. How should researchers document this compound-related data to ensure reproducibility and compliance with academic standards?
- Experimental details : Report batch numbers, solvent systems, and storage conditions (−20°C in anhydrous DMSO).
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons; provide raw data in supplementary files.
- Ethical compliance : Include animal ethics committee approval IDs and ARRIVE guidelines checklist for in vivo studies .
Q. What criteria distinguish high-quality this compound research for publication in top-tier journals?
- Mechanistic depth : Link TLR7 activation to downstream immune pathways (e.g., NF-κB, IRF7) via Western blot or CRISPR knockout models.
- Translational relevance : Include humanized mouse models or patient-derived organoids to bridge preclinical and clinical gaps.
- Data transparency : Share RNA-seq datasets on repositories like GEO and provide step-by-step protocols in supplementary materials .
Q. Tables
Properties
Molecular Formula |
C20H24N6O6 |
---|---|
Molecular Weight |
444.45 |
IUPAC Name |
4-((4-((6-Amino-8-hydroxy-2-(2-methoxyethoxy)-9H-purin-9-yl)methyl)benzyl)amino)-4-oxobutanoic acid |
InChI |
InChI=1S/C20H24N6O6/c1-31-8-9-32-19-24-17(21)16-18(25-19)26(20(30)23-16)11-13-4-2-12(3-5-13)10-22-14(27)6-7-15(28)29/h2-5H,6-11H2,1H3,(H,22,27)(H,23,30)(H,28,29)(H2,21,24,25) |
InChI Key |
OEKLNHZTYKSMFV-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC(NCC1=CC=C(CN2C(O)=NC3=C(N)N=C(OCCOC)N=C23)C=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SZU-101; SZU 101; SZU101 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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